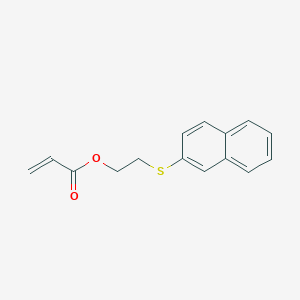
Naphthalenylthioethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalenylthioethyl acrylate, also known as 2-Propenoic acid 2-(2-naphthalenylthio)ethyl ester, is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of a naphthalene ring attached to an acrylate group via a thioether linkage. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalenylthioethyl acrylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-naphthalenethiol with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure scalability and efficiency. The use of heterogeneous catalysts in a continuous flow reactor can enhance the yield and purity of the product . This method is advantageous for large-scale production due to its ability to maintain consistent reaction conditions and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Naphthalenylthioethyl acrylate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylate group can be reduced to an alkane using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; carried out in anhydrous ether or THF under inert atmosphere.
Substitution: Bromine, nitric acid; reactions usually conducted in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalenylthioethyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of naphthalenylthioethyl acrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique mechanical and thermal properties due to the presence of the naphthalene ring and thioether linkage .
Comparison with Similar Compounds
Similar Compounds
2-Naphthyl acrylate: Similar in structure but lacks the thioether linkage, resulting in different chemical and physical properties.
2-Naphthylsulfanyl ethyl acrylate: Contains a similar thioether linkage but may have variations in the position of the substituents on the naphthalene ring.
Uniqueness
Naphthalenylthioethyl acrylate is unique due to the combination of the naphthalene ring and thioether linkage, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in applications requiring specific thermal and chemical stability .
Properties
Molecular Formula |
C15H14O2S |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfanylethyl prop-2-enoate |
InChI |
InChI=1S/C15H14O2S/c1-2-15(16)17-9-10-18-14-8-7-12-5-3-4-6-13(12)11-14/h2-8,11H,1,9-10H2 |
InChI Key |
TVQDRZGNLJFEQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCSC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B12276707.png)
![1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene](/img/structure/B12276720.png)
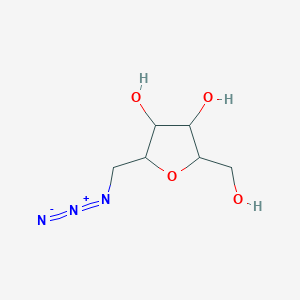
![N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B12276725.png)
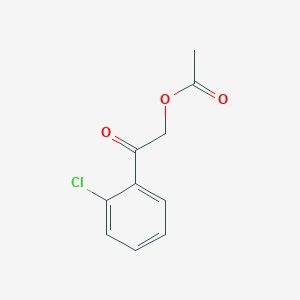
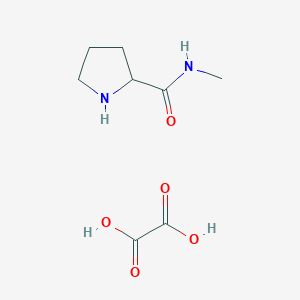
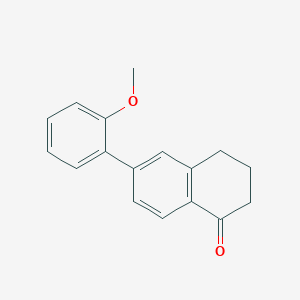

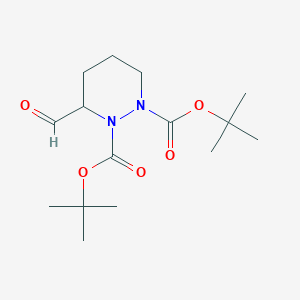

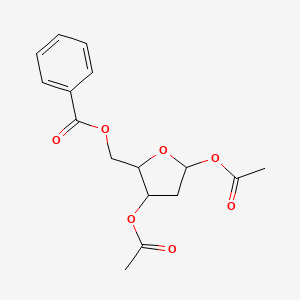

![1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B12276787.png)
![Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B12276790.png)
